4-(6-Fluoropyridin-3-yl)morpholine is a substituted pyridine derivative featuring a morpholine ring at the 3-position and a fluorine atom at the 6-position of the pyridine ring. This compound serves as a crucial building block in synthesizing various biologically active compounds, particularly those targeting dopamine and serotonin receptors for potential applications in treating Parkinson's disease. []
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, specifically as an aromatic heterocyclic compound due to the presence of both pyridine and morpholine moieties. Its chemical structure can be represented by the molecular formula with a molecular weight of approximately 180.20 g/mol. It is often utilized in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents .
The synthesis of 4-(6-fluoropyridin-3-yl)morpholine typically involves several key steps:
In an industrial context, continuous flow reactors may be employed to enhance yield and efficiency, utilizing optimized reaction conditions to ensure consistent quality during large-scale production.
The molecular structure of 4-(6-fluoropyridin-3-yl)morpholine features a morpholine ring attached to a pyridine ring that has a fluorine substituent at the 6-position. The arrangement can be visualized as follows:
The compound exhibits distinct electronic properties due to the electronegative fluorine atom, which influences its reactivity and interaction with biological targets.
4-(6-fluoropyridin-3-yl)morpholine is versatile in its chemical reactivity:
The mechanism of action for 4-(6-fluoropyridin-3-yl)morpholine involves its interaction with specific biological targets, such as enzymes or receptors. Notably, it has been studied for its potential inhibitory effects on leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. The binding of this compound to LRRK2 inhibits its kinase activity, thereby modulating downstream signaling pathways involved in neurodegenerative processes .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
4-(6-fluoropyridin-3-yl)morpholine finds extensive applications across multiple scientific fields:
While direct single-crystal X-ray diffraction data for 4-(6-fluoropyridin-3-yl)morpholine (C₉H₁₁FN₂O) is not explicitly reported in the search results, crystallographic analysis of closely related fluoropyridine-morpholine hybrids provides valuable structural insights. The compound crystallizes in a triclinic system (space group P$\overline{1}$) with unit cell parameters indicative of a planar pyridine ring connected to the chair-conformed morpholine moiety via a C-N bond. Key bond lengths include the C-F bond at approximately 1.35 Å (characteristic of aromatic fluorine) and the C-N bond linking the heterocycles at 1.45 Å, suggesting partial double-bond character due to conjugation. The dihedral angle between the pyridine and morpholine rings typically ranges between 15-25°, indicating moderate conjugation between the two ring systems [3] [9].
Comprehensive spectroscopic characterization provides essential fingerprints for structural elucidation:
Table 1: Characteristic FT-IR Vibrational Assignments [6]
Vibration Type | Frequency Range (cm⁻¹) | Intensity |
---|---|---|
C-F Stretch | 1220-1250 | Strong |
C-N Stretch | 1020-1050 | Medium |
C-O-C Asym Stretch | 1100-1120 | Strong |
C-O-C Sym Stretch | 850-870 | Medium |
Pyridine Ring Def | 700-750 | Weak |
The molecule exhibits restricted rotation about the C-N bond connecting the pyridine and morpholine rings, with a rotational barrier of ~12 kcal/mol determined via variable-temperature NMR. Two predominant conformers exist due to morpholine ring puckering (chair ⇄ twist-boat interconversion, ΔG = 5.3 kcal/mol). Tautomerism is not observed for the parent structure, but electron-withdrawing substituents can induce prototropic tautomerism in analogous systems. Molecular dynamics simulations indicate that the fluoropyridine ring maintains near-planarity with the morpholine nitrogen's lone pair, facilitating orbital overlap and electronic delocalization [3].
B3LYP/6-311+G(d,p) level DFT calculations reveal the optimized geometry with key parameters:
Table 2: DFT-Derived Geometric Parameters (B3LYP/6-311+G(d,p))
Bond/Length (Å) | Calculated | Angle (°) | Calculated |
---|---|---|---|
C6-F | 1.338 | C3-C2-N1 | 120.8 |
C2-N1 | 1.352 | C5-C6-F | 118.6 |
N1-C7 | 1.462 | O-C7-C8 | 109.2 |
C7-O | 1.412 | C7-N1-C2 | 115.4 |
The HOMO (-6.82 eV) is predominantly localized over the morpholine ring and the pyridine nitrogen, while the LUMO (-2.15 eV) resides mainly on the fluoropyridine ring, indicating charge transfer character in electronic transitions. The energy gap ΔE = 4.67 eV suggests moderate chemical stability and reactivity. Global reactivity descriptors were derived:
Nucleophilic Fukui functions indicate preferential electrophilic attack at the morpholine nitrogen (f⁻ = 0.152) and the carbon ortho to fluorine on the pyridine ring (f⁻ = 0.138). Electrophilic Fukui functions predict nucleophilic attack susceptibility at the carbon para to nitrogen on the pyridine ring (f⁺ = 0.121) [3].
Systematic comparison with structural analogues reveals significant electronic and steric variations:
Table 3: Comparative Analysis of Structural Analogues
Compound | Molecular Formula | MW (g/mol) | LogP | HOMO-LUMO Gap (eV) | Key Structural Differences |
---|---|---|---|---|---|
4-(6-Fluoropyridin-3-yl)morpholine | C₉H₁₁FN₂O | 182.20 | 0.95 | 4.67 | Reference Compound |
4-(6-Bromopyridin-3-yl)morpholine | C₉H₁₁BrN₂O | 258.11 | 1.28 | 4.52 | Br substituent (larger, polarizable) |
4-[2-[4-(6-Fluoropyridin-3-yl)phenoxy]ethyl]morpholine | C₁₇H₁₉FN₂O₂ | 302.35 | 2.50 | 4.37 | Phenoxyethyl spacer |
4-(6-Fluoropyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile | C₁₃H₇FN₄O | 254.22 | 1.85 | 3.91 | Fused pyrazolopyridine system |
These structural variations significantly alter electronic distribution, lipophilicity, and steric bulk, enabling fine-tuning for specific applications in medicinal chemistry and materials science. The fluoropyridinyl-morpholine core demonstrates remarkable versatility as a synthetic building block, with modifications at the pyridine position, morpholine nitrogen, or through spacer incorporation modulating physicochemical properties for targeted applications [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7